molecular formula C20H21N3O3 B7687191 N-(2,4-dimethylphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide

N-(2,4-dimethylphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide

Cat. No.: B7687191
M. Wt: 351.4 g/mol
InChI Key: AWTQHBSSZXBWBE-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide: is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethylphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under cyclization conditions.

    Attachment of the propanamide moiety: The oxadiazole intermediate is then reacted with a suitable propanoyl chloride in the presence of a base to form the final product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as the use of high-purity reagents, controlled temperatures, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening or hydrogenation products.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are commonly employed.

Major Products:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Hydrogenated or ring-opened products.

    Substitution: Nitrated or halogenated derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex molecules.
  • Studied for its potential as a ligand in coordination chemistry.

Biology:

  • Investigated for its antimicrobial and antifungal properties.
  • Potential use as a probe in biochemical assays.

Medicine:

  • Explored for its potential as an anti-inflammatory or anticancer agent.
  • Studied for its ability to modulate specific biological pathways.

Industry:

  • Utilized in the development of new materials with specific properties.
  • Potential applications in the agrochemical industry as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide involves its interaction with specific molecular targets. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and influencing biological pathways.

    Interacting with cellular membranes: Affecting membrane integrity and function.

    Inducing oxidative stress: Leading to cellular damage or apoptosis in target cells.

Comparison with Similar Compounds

  • N-(2,4-dimethylphenyl)-3-[3-(4-hydroxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide
  • N-(2,4-dimethylphenyl)-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanamide
  • N-(2,4-dimethylphenyl)-3-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]propanamide

Uniqueness:

  • The presence of the methoxy group in N-(2,4-dimethylphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide may enhance its lipophilicity and influence its biological activity.
  • The specific substitution pattern on the aromatic rings can affect the compound’s reactivity and interaction with biological targets.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-13-4-9-17(14(2)12-13)21-18(24)10-11-19-22-20(23-26-19)15-5-7-16(25-3)8-6-15/h4-9,12H,10-11H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWTQHBSSZXBWBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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